molecular formula C15H16N4O4S B2551590 5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide CAS No. 2034545-43-0

5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide

Cat. No. B2551590
CAS RN: 2034545-43-0
M. Wt: 348.38
InChI Key: LURKEOVBUTXBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic derivatives related to the compound of interest involves the reaction of cyclopropane dicarboxylic acid with various reagents to form thiadiazole and triazole moieties. Specifically, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride yields 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Additionally, cyclopropane dicarboxylic acid thiosemicarbazide can be converted into 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane through ring closure in an alkaline medium. These core structures can then be further derivatized to produce a variety of compounds .

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the synthesis of related compounds suggests that the cyclopropane core can be functionalized with various heterocyclic moieties, such as thiadiazoles and triazoles. These modifications likely influence the electronic and steric properties of the molecule, which could be extrapolated to the compound of interest .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds do not require additional catalyst

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound belongs to a class of molecules that have been studied for their potential in medicinal chemistry, particularly in the design of novel therapeutic agents. For example, compounds with structural similarities have been synthesized and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, displaying promising results at non-cytotoxic concentrations (Palkar et al., 2017). Another study focused on the synthesis and in vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles, highlighting the potential of these compounds in targeting human cancer cell lines (Kumar et al., 2011).

Organic Chemistry and Synthesis

The compound and its derivatives are also of interest in organic chemistry for the synthesis of complex molecules. Efficient synthetic routes have been developed for thiadiazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, a study reported the efficient preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlighting the simplicity and effectiveness of the synthesis process without requiring additional catalysts (Gao et al., 2013).

Pharmacology and Therapeutic Applications

In the field of pharmacology, research has been conducted on the development of bis-heterocyclic derivatives with antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. These studies contribute to the understanding of the pharmacological profiles of such compounds and their potential therapeutic applications (Kumar & Panwar, 2015).

properties

IUPAC Name

5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-18-12-6-5-10(7-13(12)19(2)24(18,21)22)16-15(20)11-8-14(23-17-11)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURKEOVBUTXBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.